molecular formula C11H6Cl2N4S B15212800 2-chloro-6-(3-chlorophenyl)sulfanyl-7H-purine CAS No. 646510-34-1

2-chloro-6-(3-chlorophenyl)sulfanyl-7H-purine

Cat. No.: B15212800
CAS No.: 646510-34-1
M. Wt: 297.2 g/mol
InChI Key: VYMCXEDCWPRBBQ-UHFFFAOYSA-N
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Description

2-Chloro-6-((3-chlorophenyl)thio)-1H-purine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((3-chlorophenyl)thio)-1H-purine typically involves the introduction of the chlorophenylthio group onto the purine core. One common method is through a nucleophilic substitution reaction where a suitable purine derivative reacts with a chlorophenylthiol reagent under basic conditions. The reaction may require a catalyst or specific solvents to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-((3-chlorophenyl)thio)-1H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an aminopurine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-((3-chlorophenyl)thio)-1H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological activity against certain diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-((3-chlorophenyl)thio)-1H-purine involves its interaction with molecular targets, such as enzymes or receptors. The chloro and chlorophenylthio groups can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-((3-bromophenyl)thio)-1H-purine
  • 2-Chloro-6-((3-methylphenyl)thio)-1H-purine
  • 2-Chloro-6-((3-nitrophenyl)thio)-1H-purine

Uniqueness

2-Chloro-6-((3-chlorophenyl)thio)-1H-purine is unique due to the presence of both chloro and chlorophenylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

CAS No.

646510-34-1

Molecular Formula

C11H6Cl2N4S

Molecular Weight

297.2 g/mol

IUPAC Name

2-chloro-6-(3-chlorophenyl)sulfanyl-7H-purine

InChI

InChI=1S/C11H6Cl2N4S/c12-6-2-1-3-7(4-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H,14,15,16,17)

InChI Key

VYMCXEDCWPRBBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

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